molecular formula C9H20 B091184 2,4,4-Trimethylhexane CAS No. 16747-30-1

2,4,4-Trimethylhexane

Cat. No. B091184
CAS RN: 16747-30-1
M. Wt: 128.25 g/mol
InChI Key: SVEMKBCPZYWEPH-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexane is a chemical compound with the molecular formula C9H20 . It is an isomer of nonane, meaning it shares the same molecular formula but has a different structure .


Molecular Structure Analysis

The molecular structure of 2,4,4-Trimethylhexane consists of a hexane backbone with three methyl (CH3) groups attached to the second, fourth, and fourth carbons . This structure can be represented in 2D or 3D models .


Physical And Chemical Properties Analysis

2,4,4-Trimethylhexane has a molecular weight of 128.2551 . It’s a liquid at room temperature with a density of 0.7±0.1 g/cm3 . The boiling point is 129.6±7.0 °C at 760 mmHg . It has a vapour pressure of 12.3±0.1 mmHg at 25°C .

Scientific Research Applications

  • Conformational Analysis : Studies on similar compounds, such as 2,2,4-trimethylhexane, have been conducted to understand their molecular conformations through infrared and Raman spectra, assisting in the identification of various conformers and vibrational assignments (Crowder, 1986).

  • Pressure-Viscosity Relation : The Newtonian viscosity of 2,2,4-trimethylhexane, a compound structurally similar to 2,4,4-Trimethylhexane, has been determined under different pressures using non-equilibrium molecular dynamics simulations (Cunha & Robbins, 2019). This research provides insights into the impact of pressure on molecular mobility.

  • Gamma Radiolysis : Research has been conducted on the gamma radiolysis of liquid 2,2,4-trimethylpentane and 2,2,5-trimethylhexane, revealing the effect of additives and impurities on fragmentation and recombination products (Castello, Grandi, & Munari, 1975). Such studies are crucial for understanding the stability and reactivity of hydrocarbons under radiation.

  • Chemical Reactions and Catalysis : The hydroformylation of 2,4,4-trimethyl-1-pentene has been studied using a high nuclearity carbonyl cluster as a catalyst, showcasing its chemioselectivity and potential in chemical synthesis (Pergola, Garlaschelli, Martinengo, & Repossi, 1997).

  • Medical Research Applications : In the field of medical research, specific metabolites like 2,3,4-trimethylhexane have been identified in exhaled breath as potential biomarkers for the diagnosis of type 2 diabetes mellitus (Yan et al., 2014). This indicates the compound's role in non-invasive diagnostic tools.

  • Dental Material Research : Compounds like 1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane have been explored in the context of dental materials, particularly in understanding the network structure and crosslinking in resin systems (Floyd & Dickens, 2006).

Safety And Hazards

2,4,4-Trimethylhexane is a flammable liquid and its vapour can form explosive mixtures with air . It may be fatal if swallowed and enters airways . Contact with skin and eyes should be avoided . In case of fire, use appropriate extinguishing media .

properties

IUPAC Name

2,4,4-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-6-9(4,5)7-8(2)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMKBCPZYWEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168289
Record name 2,4,4-Trimethylhexane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4-Trimethylhexane

CAS RN

16747-30-1
Record name 2,4,4-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16747-30-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethylhexane
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Record name 2,4,4-Trimethylhexane
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Record name 2,4,4-trimethylhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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